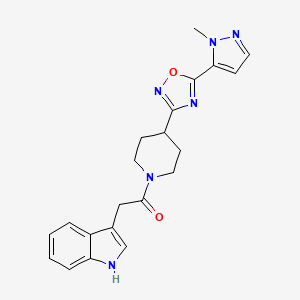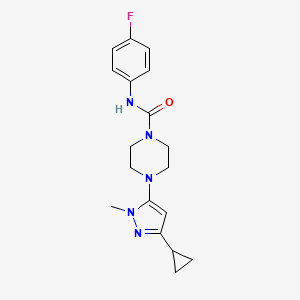
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.406. The purity is usually 95%.
BenchChem offers high-quality 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Antimicrobial Agents
Research has shown that compounds structurally related to 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide exhibit potent antimicrobial activities. For instance, a study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating significant antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans, with minimal inhibitory concentration (MIC) values ranging from 1.2 to 2.4 μM. These compounds also showed effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against the MurB enzyme, a key target for antibiotic action (Ahmed E. M. Mekky & S. Sanad, 2020).
Antitubercular Properties
Another study explored the synthesis of pyrazinamide Mannich bases, revealing compounds with promising antitubercular properties. Among these, a specific compound was found to be highly active against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant MTB in vitro, with MIC values of 0.39 and 0.2 microg/mL, respectively. In vivo tests also indicated a decrease in bacterial load in lung and spleen tissues, suggesting potential for treating tuberculosis (D. Sriram, P. Yogeeswari, & S. Reddy, 2006).
Antitumor Activity
Research into the antitumor activity of novel pyrimidinyl pyrazole derivatives, including compounds with a piperazine moiety, has shown significant cytotoxicity against several tumor cell lines both in vitro and in vivo. A compound with a 3-fluoro-5-substituted phenylpiperazinyl group demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice, highlighting its potential as a cancer therapeutic agent (H. Naito et al., 2005).
Antiviral and Antimicrobial Activities
The creation of new urea and thiourea derivatives of piperazine doped with Febuxostat has revealed compounds with promising antiviral and antimicrobial activities. Notably, certain derivatives exhibited potent activity against Tobacco mosaic virus (TMV) and various microbial strains, marking them as potential leads for developing new antimicrobial and antiviral agents (R. C. Krishna Reddy et al., 2013).
Eigenschaften
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-22-17(12-16(21-22)13-2-3-13)23-8-10-24(11-9-23)18(25)20-15-6-4-14(19)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRIHRVYQXBQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



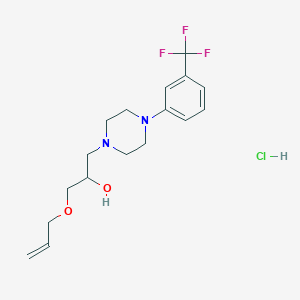

![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)

![Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2567778.png)
![[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B2567780.png)

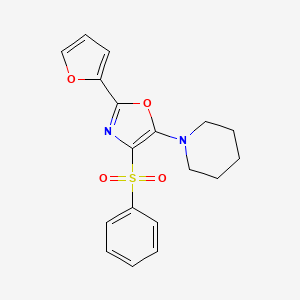
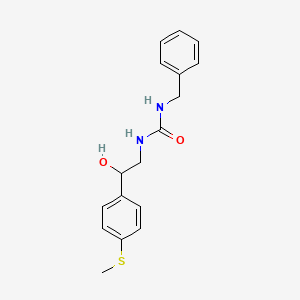
![3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567788.png)

